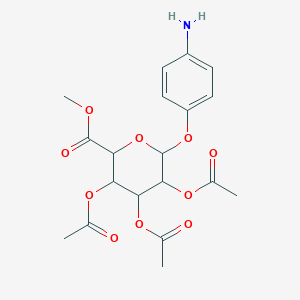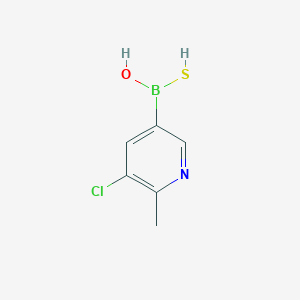
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position The borinic acid moiety is attached via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methylpyridine.
Formation of Sulfanyl Linkage: The pyridine derivative is reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.
Borinic Acid Formation: The intermediate product is then treated with a boron-containing reagent, such as boronic acid or boron trihalides, to form the borinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the borinic acid moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified borinic acid derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid has several applications in scientific research:
Biology: The compound may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid involves its interaction with molecular targets such as enzymes or receptors. The borinic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
Uniqueness
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is unique due to the presence of both the sulfanyl and borinic acid functionalities
特性
分子式 |
C6H7BClNOS |
|---|---|
分子量 |
187.46 g/mol |
IUPAC名 |
(5-chloro-6-methylpyridin-3-yl)-sulfanylborinic acid |
InChI |
InChI=1S/C6H7BClNOS/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
InChIキー |
LDPDGKGIBPZCHK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C)Cl)(O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


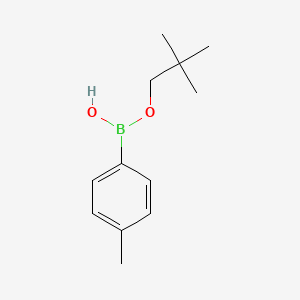
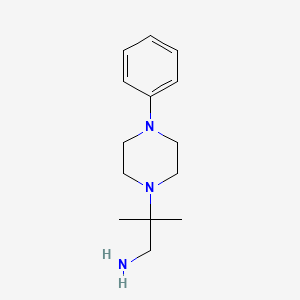

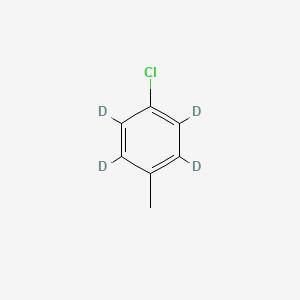
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)

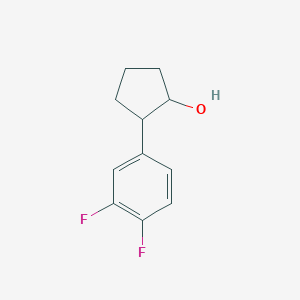
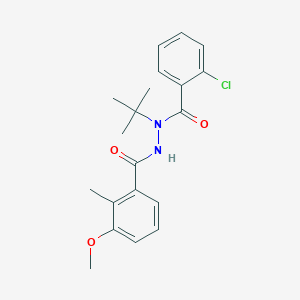

![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
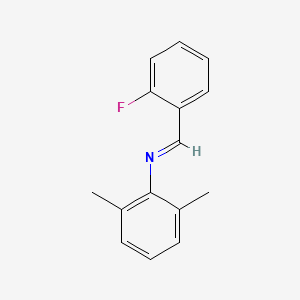
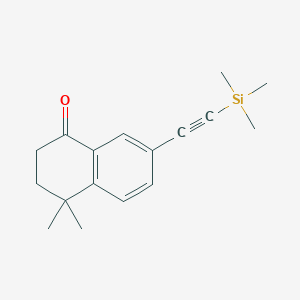
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
